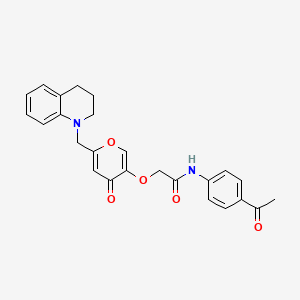
N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that combines elements from various pharmacologically active classes. Its structural components suggest potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Acetylphenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Dihydroquinoline Moiety : Associated with various biological activities, including anti-cancer properties.
- Pyran Derivative : Exhibits diverse pharmacological effects, including antioxidant and anti-inflammatory activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of quinoline and pyran compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Study : A study published in Molecular Medicine highlighted that similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, a derivative showed an IC50 of 12 μM against breast cancer cells .
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent, likely due to its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In vitro studies demonstrated that related pyran derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages. This suggests a promising pathway for treating inflammatory diseases .
3. Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented, with several studies reporting activity against both Gram-positive and Gram-negative bacteria.
- Example : In a recent investigation, a related compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been identified as blockers of voltage-gated calcium channels, which plays a critical role in muscle contraction and neurotransmitter release .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to scavenge ROS, thereby reducing oxidative stress in cells .
Data Summary Table
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(28)18-8-10-20(11-9-18)26-25(30)16-32-24-15-31-21(13-23(24)29)14-27-12-4-6-19-5-2-3-7-22(19)27/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAFAFVQODPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














